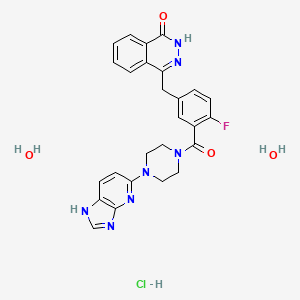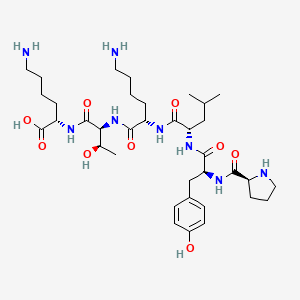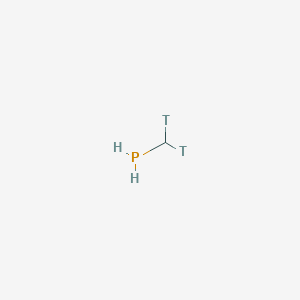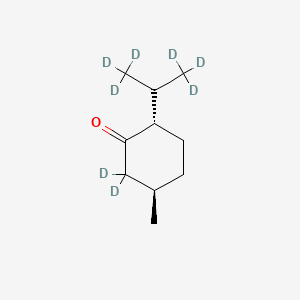
DL-Menthone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Menthone-d8, also known as (±)-Menthone-d8, is a deuterated labeled compound of Fructose-glutamic acid. It is primarily used in scientific research as a stable isotope for various applications. The compound has a molecular formula of C10H10D8O and a molecular weight of 162.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Menthone-d8 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Fructose-glutamic acid. This process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .
Chemical Reactions Analysis
Types of Reactions
DL-Menthone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
DL-Menthone-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of DL-Menthone-d8 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, leading to improved stability and reduced metabolic degradation. The molecular targets and pathways involved depend on the specific drug molecules into which this compound is incorporated .
Comparison with Similar Compounds
Similar Compounds
Menthone: A naturally occurring compound with similar chemical structure but without deuterium labeling.
Menthol: Another related compound with similar applications in pharmaceuticals and industry.
Uniqueness
DL-Menthone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The incorporation of deuterium can lead to improved stability and reduced metabolic degradation of drug molecules, making this compound a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
162.30 g/mol |
IUPAC Name |
(3R,6S)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1/i1D3,2D3,6D2 |
InChI Key |
NFLGAXVYCFJBMK-KCRPTXFPSA-N |
Isomeric SMILES |
[2H]C1([C@@H](CC[C@H](C1=O)C(C([2H])([2H])[2H])C([2H])([2H])[2H])C)[2H] |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


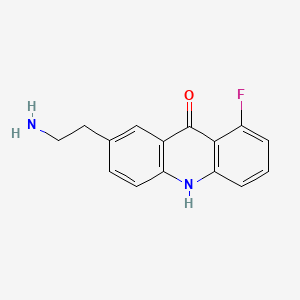
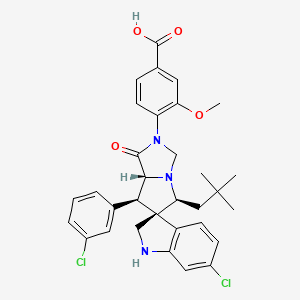
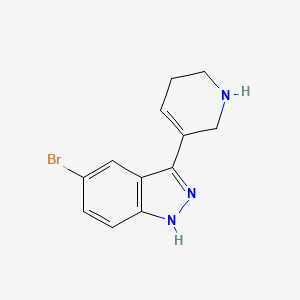

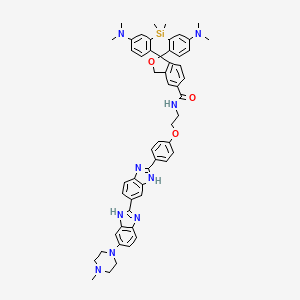
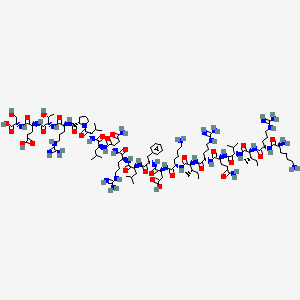

![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
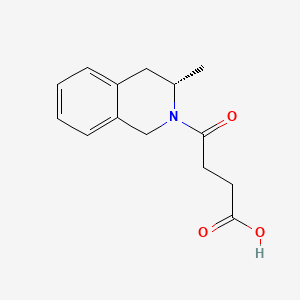
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
